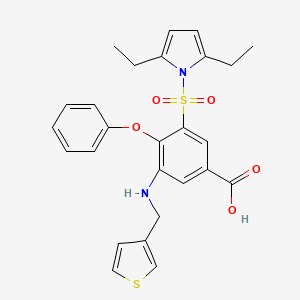

3-((2,5-Diethyl-1H-pyrrol-1-yl)sulfonyl)-4-phenoxy-5-((3-thienylmethyl)amino)benzoic acid

Description

This compound is a benzoic acid derivative featuring a sulfonyl-linked 2,5-diethylpyrrole group, a phenoxy substituent at position 4, and a 3-thienylmethylamino moiety at position 3. The diethylpyrrole group may enhance membrane permeability compared to dimethyl analogs, while the thiophene and phenoxy groups contribute to π-π interactions and hydrogen bonding .

Properties

CAS No. |

76557-33-0 |

|---|---|

Molecular Formula |

C26H26N2O5S2 |

Molecular Weight |

510.6 g/mol |

IUPAC Name |

3-(2,5-diethylpyrrol-1-yl)sulfonyl-4-phenoxy-5-(thiophen-3-ylmethylamino)benzoic acid |

InChI |

InChI=1S/C26H26N2O5S2/c1-3-20-10-11-21(4-2)28(20)35(31,32)24-15-19(26(29)30)14-23(27-16-18-12-13-34-17-18)25(24)33-22-8-6-5-7-9-22/h5-15,17,27H,3-4,16H2,1-2H3,(H,29,30) |

InChI Key |

VTFGMWMCEMSBNQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(N1S(=O)(=O)C2=CC(=CC(=C2OC3=CC=CC=C3)NCC4=CSC=C4)C(=O)O)CC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoic Acid, 3-((2,5-Dimethyl-1H-pyrrol-1-yl)sulfonyl)-4-(phenylamino)-5-((3-thienylmethyl)amino) (CAS: 76557-39-6)

- Structural Differences: Pyrrole substituents: Dimethyl (vs. diethyl in the target compound). Benzene substituent at position 4: Phenylamino (vs. phenoxy).

- Phenoxy (electron-withdrawing) vs. phenylamino (electron-donating) alters electronic density on the benzene ring, affecting binding to targets like carbonic anhydrase or kinases .

- Synthesis : Both compounds likely derive from sulfonation of pyrrole intermediates, but the diethyl variant requires longer alkylation steps .

2,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic Acid

- Structural Differences :

- Core heterocycle: Pyrazole (vs. pyrrole).

- Substituents: Chlorine atoms at positions 2 and 5, sulfonic acid group (vs. sulfonyl-pyrrole and carboxylic acid in the target compound).

- Implications :

(E)-4-(((3-(Substituted phenyl)-1-phenyl-1H-pyrazol-5-yl)methylene)amino)benzenesulfonamide

- Structural Differences: Central linkage: Sulfonamide (vs. sulfonyl-pyrrole). Substituents: Pyrazole-methylene bridge (vs. phenoxy-thienylamino groups).

- Implications :

- Sulfonamide groups are classic in diuretics and antibiotics; the target compound’s sulfonyl-pyrrole may reduce off-target effects.

- In silico studies on bioavailability suggest pyrazole derivatives exhibit moderate oral absorption (70-80% predicted), whereas the target compound’s diethylpyrrole may delay metabolic clearance .

Research Findings and Gaps

- Crystallography : The target compound’s structure remains uncharacterized. Tools like SHELXL or ORTEP-3 could elucidate conformational preferences (e.g., torsion angles between thiophene and benzoic acid).

- Biological Data: No direct activity data exists for the target compound, but analogs with sulfonylpyrrole groups show promise in targeting ATP-binding pockets .

- Synthetic Challenges : Diethylpyrrole synthesis requires careful control of alkylation conditions to avoid byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.